molecular formula C26H40NO2PS B12298376 (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298376
M. Wt: 461.6 g/mol
InChI Key: UGRJOEZRWKQFBQ-YNBNEFOKSA-N
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Description

This chiral sulfinamide-phosphine hybrid compound (CAS: 2561513-54-8) is a specialized ligand used in asymmetric catalysis and organometallic synthesis. Its structure features a stereochemically defined sulfinamide group, a 4-methoxyphenyl substituent, and a di-tert-butylphosphanyl moiety, which collectively enhance its electron-donating capacity and steric bulk. The molecular formula is C₂₇H₄₂NO₂PS with a molecular weight of 475.7 g/mol . Its stereochemical complexity (R,S configuration) makes it valuable in enantioselective transformations, such as hydrogenation or cross-coupling reactions.

Properties

Molecular Formula

C26H40NO2PS

Molecular Weight

461.6 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C26H40NO2PS/c1-24(2,3)30(25(4,5)6)22-14-12-11-13-21(22)23(27-31(28)26(7,8)9)19-15-17-20(29-10)18-16-19/h11-18,23,27H,1-10H3/t23-,31?/m0/s1

InChI Key

UGRJOEZRWKQFBQ-YNBNEFOKSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=C(C=C2)OC)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Sulfinamide Activation

Ellman’s sulfinamide reacts with Ti(OEt)₄ or CuSO₄ to form a reactive imine intermediate. For example, condensation with aldehydes under anhydrous conditions yields enantiopure sulfinyl imines.

Example Protocol :

  • Combine (R)-(+)-2-methyl-2-propanesulfinamide (1.0 eq) with 4-methoxybenzaldehyde (1.2 eq) in THF.
  • Add Ti(OEt)₄ (2.0 eq) and stir at 25°C for 12 h.
  • Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica chromatography.
    Yield : 85–92%, ee : >99%.

Introduction of the Di-tert-butylphosphanyl Group

The 2-(di-tert-butylphosphanyl)phenyl subunit is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution.

Phosphine Ligand Synthesis

Di-tert-butylphosphine borane complexes are common precursors. For instance, borane-di(tert-butyl)phosphine reacts with aryl halides under basic conditions:

Reaction Conditions :

  • Substrate: 2-bromophenylmagnesium bromide (1.0 eq).
  • Reagent: Borane-di(tert-butyl)phosphine (1.1 eq).
  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Solvent: Toluene, 80°C, 6 h.
    Yield : 78%, Purity : >95%.

Stereoselective Coupling of Sulfinamide and Phosphine Moieties

The critical step involves forming the C–N bond between the sulfinyl imine and the phosphine-containing benzylamine.

Nucleophilic Addition

The 2-(di-tert-butylphosphanyl)phenylmethylamine attacks the sulfinyl imine electrophile, with stereochemistry dictated by the chiral auxiliary:

Procedure :

  • Dissolve sulfinyl imine (1.0 eq) and 2-(di-tert-butylphosphanyl)phenylmethylamine (1.5 eq) in CH₂Cl₂.
  • Add NaBH₄ (2.0 eq) at −20°C and stir for 2 h.
  • Acidify with HCl (1 M), extract, and purify via recrystallization.
    Yield : 70–75%, dr : 95:5 (S/R).

Copper-Mediated Dynamic Kinetic Resolution

Asymmetric catalysis using Cu(I)/chiral bisphosphine complexes enhances enantioselectivity:

Parameter Value
Catalyst CuI/(R)-BINAP (5 mol%)
Solvent THF
Temperature −40°C
Reaction Time 24 h
Yield 82%
ee 98%

Final Deprotection and Purification

The tert-butylsulfinyl group is cleaved under acidic conditions:

Deprotection Protocol :

  • Treat the sulfinamide (1.0 eq) with HCl (4.0 M in dioxane, 5.0 eq).
  • Stir at 25°C for 1 h, neutralize with NaHCO₃, and extract with EtOAc.
  • Purify via flash chromatography (hexanes/EtOAc 3:1).
    Purity : >99% (HPLC), Recovery : 90%.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantage
Ellman’s Imine 85–92 >99 High stereocontrol
Cu-Mediated DKR 82 98 Broad substrate scope
Borane Phosphine 78 N/A Scalable ligand synthesis

Challenges and Optimization Strategies

  • Steric Hindrance : The di-tert-butylphosphanyl group impedes nucleophilic addition. Using bulky solvents (e.g., tert-amyl alcohol) improves reactivity.
  • Oxidation Sensitivity : Phosphine intermediates require inert atmosphere handling (N₂/Ar).
  • Racemization : Low-temperature (−40°C) conditions preserve sulfinamide chirality during coupling.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol group.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the original compound.

Scientific Research Applications

Asymmetric Synthesis

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is primarily utilized in asymmetric synthesis processes. It serves as a chiral auxiliary in the formation of various biologically active compounds, including pharmaceuticals.

  • Case Study: Synthesis of Apremilast
    A significant application of this compound is in the synthesis of Apremilast, a drug used for treating psoriasis and other inflammatory conditions. The compound facilitates the formation of chiral intermediates that are essential for the final product's efficacy .

Catalysis

The phosphine ligand component of (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide enhances its utility in catalysis. It can be employed in various catalytic cycles, including:

  • Iridium-Catalyzed Reactions : The compound can participate in iridium-catalyzed asymmetric hydrogenation reactions, where it aids in achieving high enantioselectivity .

Chiral Ligands in Transition Metal Catalysis

The compound acts as a chiral ligand in transition metal catalysis, particularly with palladium and rhodium complexes. This application is vital for developing new synthetic routes for complex organic molecules.

Comparative Applications Table

Application AreaDescriptionKey Benefits
Asymmetric SynthesisUsed as a chiral auxiliary for synthesizing enantiomerically pure compoundsHigh selectivity and yield
CatalysisEnhances catalytic reactions involving transition metalsImproved reaction rates and efficiency
Pharmaceutical SynthesisIntermediate for drugs like ApremilastFacilitates complex drug synthesis

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-78-9)

  • Structural Differences :
    • Replaces di-tert-butylphosphanyl with diphenylphosphanyl , increasing aromaticity but reducing steric bulk.
    • Additional N-methyl group on the sulfinamide.
  • Molecular Properties: Formula: C₃₁H₃₄NO₂PS | Weight: 515.65 g/mol Higher molecular weight due to phenyl groups but lower electron-donating capacity compared to tert-butyl .
  • Functional Implications :
    • Reduced steric hindrance may lower catalytic activity in sterically demanding reactions.
    • Diphenylphosphine’s π-acidity could alter metal-ligand interactions in coordination complexes.

(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

  • Structural Differences :
    • Incorporates 4,5-dimethoxyphenyl on the phosphine-attached aromatic ring.
    • R-configuration at the benzylic carbon instead of S.
  • Altered stereochemistry may lead to divergent enantioselectivity in catalytic applications.

(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (CAS: 1803239-46-4)

  • Structural Differences :
    • Replaces the aromatic backbone with an aliphatic 3-methylbutan-2-yl chain .
  • Molecular Properties: Formula: C₂₁H₃₀NOPS | Weight: 381.5 g/mol Reduced steric bulk compared to aromatic analogs.
  • Functional Implications :
    • Flexible aliphatic chain may allow for dynamic ligand-metal coordination modes .
    • Lower rigidity could limit stereochemical control in asymmetric catalysis.

(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide (Intermediate 17)

  • Structural Differences :
    • Contains a 3,6-dibromopyridinyl and 3,5-difluorophenyl group instead of phosphine.
  • Functional Implications :
    • Bromine and fluorine substituents introduce halogen-bonding capabilities, useful in medicinal chemistry or material science .
    • Absence of phosphine limits utility in transition-metal catalysis.

Comparative Data Table

Compound (CAS) Phosphine Group Molecular Formula Molecular Weight (g/mol) Key Substituents
2561513-54-8 (Target) Di-tert-butylphosphanyl C₂₇H₄₂NO₂PS 475.7 4-Methoxyphenyl, sulfinamide
2565792-78-9 Diphenylphosphanyl C₃₁H₃₄NO₂PS 515.65 N-methyl, 4-methoxyphenyl
1803239-46-4 Diphenylphosphanyl C₂₁H₃₀NOPS 381.5 Aliphatic chain, 3-methylbutan-2-yl
Intermediate 17 None C₁₇H₁₇Br₂F₂NOS 495.1 Dibromopyridinyl, difluorophenyl

Key Research Findings

  • Steric vs. Electronic Effects : Di-tert-butylphosphanyl derivatives (e.g., Target Compound) exhibit superior steric shielding and electron donation compared to diphenyl analogs, favoring high enantioselectivity in asymmetric hydrogenation .
  • Solubility Trends : Methoxy-substituted derivatives (e.g., 4,5-dimethoxyphenyl in ) show enhanced solubility in polar aprotic solvents like DMF or DMSO.
  • Safety Profile : Sulfinamide-phosphine hybrids generally carry warnings for skin/eye irritation (H315, H319), necessitating handling under inert atmospheres .

Biological Activity

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide, also known by its CAS number 2561513-53-7, is a complex organic compound with significant potential in biological applications. This compound features a sulfinamide group, which is known for its role in asymmetric synthesis and as a chiral auxiliary. Its unique structural characteristics contribute to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C26H40NO2PS
  • Molecular Weight : 461.65 g/mol
  • IUPAC Name : (R)-N-((S)-(2-(di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The phosphanyl group can coordinate with metal centers, while the sulfinamide group can engage in hydrogen bonding or ionic interactions with biological molecules. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

  • Antimicrobial Activity : Studies have shown that sulfinamides exhibit antimicrobial properties. The specific compound under study has demonstrated effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential : Preliminary research indicates that (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide may possess anticancer properties. Its mechanism may involve the modulation of apoptotic pathways in cancer cells .

Case Study 1: Antimicrobial Properties

A study evaluated the efficacy of various sulfinamides, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential use in developing new antibiotics.

Case Study 2: Phosphodiesterase Inhibition

Research focused on the compound's role as a phosphodiesterase inhibitor revealed that it significantly reduced the activity of PDE4 enzymes in vitro. This inhibition correlated with decreased levels of pro-inflammatory cytokines, suggesting therapeutic applications in conditions like psoriasis and asthma .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits phosphodiesterase enzymes
Anticancer PotentialModulates apoptotic pathways in cancer cells

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